2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE
Description
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-17-11-13-20(14-12-17)30(26,27)29-19-15-22(2,3)24(23(4,5)16-19)28-21(25)18-9-7-6-8-10-18/h6-14,19H,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPESLFOARRKSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE typically involves multiple steps, starting with the preparation of the piperidinol derivative. The process includes:
Formation of 2,2,6,6-Tetramethyl-4-piperidinol: This can be achieved through the reduction of 2,2,6,6-tetramethyl-4-piperidone using a reducing agent such as sodium borohydride.
Esterification: Finally, the sulfonate ester is esterified with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidino benzoates.
Scientific Research Applications
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of the target compound.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another related compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidone: Used in the initial steps of synthesis.
Uniqueness
2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate ester group, in particular, allows for versatile chemical modifications and applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
